molecular formula C12H22N2O3 B062561 tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate CAS No. 159873-06-0

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Número de catálogo: B062561
Número CAS: 159873-06-0
Peso molecular: 242.31 g/mol
Clave InChI: XDRGUPXMFDJOFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Product Overview tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, providing stability and selective deprotection opportunities, and is further functionalized with a reactive oxirane (epoxide) ring. Its molecular formula is C 12 H 22 N 2 O 3 . Research Applications and Value The primary research value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The epoxide ring is a key reactive site, allowing researchers to perform ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols. This enables the facile introduction of a 2-hydroxyalkylpiperazine moiety into target structures, a common pharmacophore in drug design. Mechanism of Action and Scientific Insight While not an active drug itself, the structural features of this reagent offer a compelling research trajectory. Compounds containing a piperazine-linked epoxide can be designed to act as closure-stabilizing inhibitors of integrins, a class of cell adhesion receptors that are validated therapeutic targets. Scientific studies suggest that molecules capable of forming a hydrogen bond to a specific water molecule within the Metal Ion-Dependent Adhesion Site (MIDAS) of integrins can stabilize the inactive, low-affinity conformation of the receptor, thereby suppressing signaling . The oxygen atom in the epoxide ring, or in the hydroxyalkyl chain after ring-opening, can be strategically utilized to form such critical hydrogen-bonding interactions, making this compound a valuable starting point for developing novel integrin antagonists and probing integrin biology . Key Applications: Integrin Research: A key synthetic intermediate for designing and synthesizing novel, closure-stabilizing integrin inhibitors . Medicinal Chemistry: Serves as a versatile scaffold for constructing compound libraries targeting G-protein-coupled receptors (GPCRs) and other proteins. Chemical Biology: Used as a spacer or linker in the synthesis of bifunctional molecules, including PROTACs (Proteolysis Targeting Chimeras), due to its modular piperazine core . Handling and Safety: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications. The epoxide moiety is potentially reactive and should be handled with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRGUPXMFDJOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573268
Record name tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159873-06-0
Record name tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. By leveraging the unique reactivity of the epoxide moiety in conjunction with the versatile piperazine scaffold, this compound serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This document will delve into its physicochemical properties, a robust synthetic protocol, and its applications, all while adhering to the highest standards of scientific integrity.

Compound Profile and Physicochemical Properties

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and N-alkylated with a glycidyl group. The Boc group serves to deactivate one of the piperazine nitrogens, enabling selective functionalization of the other. The terminal epoxide (oxirane) ring is a highly reactive electrophilic site, susceptible to nucleophilic attack, making this compound an ideal precursor for introducing the piperazine linker into a variety of molecular architectures.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃Calculated
Molecular Weight 242.32 g/mol Calculated
IUPAC Name tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate-
CAS Number Not available-
Appearance Predicted to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH)Inferred from similar compounds

Synthesis and Mechanism

The most direct and efficient synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate involves the nucleophilic substitution reaction between commercially available tert-butyl piperazine-1-carboxylate (Boc-piperazine) and an electrophilic three-carbon building block containing an epoxide, such as epichlorohydrin or glycidyl tosylate. The use of Boc-piperazine is crucial for achieving mono-alkylation, as both nitrogen atoms in unprotected piperazine would otherwise compete for the electrophile.[1]

Synthetic Protocol: N-Alkylation of Boc-Piperazine with Epichlorohydrin

This protocol details a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • Epichlorohydrin (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl piperazine-1-carboxylate and acetonitrile.

  • Add potassium carbonate to the solution.

  • Slowly add epichlorohydrin to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Causality of Experimental Choices:

  • Solvent: Acetonitrile or DMF are polar aprotic solvents that facilitate Sₙ2 reactions by solvating the cation of the base while leaving the nucleophile relatively free.

  • Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of Boc-piperazine, activating it for nucleophilic attack without promoting significant side reactions.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and potential byproducts, such as the diol formed from the hydrolysis of the epoxide.

Reaction Mechanism

The reaction proceeds via a standard Sₙ2 mechanism. The potassium carbonate deprotonates the free secondary amine of Boc-piperazine, increasing its nucleophilicity. This activated amine then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group.

SN2_Mechanism BocPip Boc-Piperazine-H Deprotonation Deprotonation BocPip->Deprotonation 1. Epi Epichlorohydrin Attack Sₙ2 Attack Epi->Attack 2. Base K₂CO₃ Base->Deprotonation 1. Product tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate Salt KCl + KHCO₃ Deprotonation->Attack [Boc-Piperazine]⁻ Attack->Product Attack->Salt

Caption: Proposed Sₙ2 reaction mechanism for the synthesis.

Applications in Drug Discovery and Development

The primary utility of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate lies in its role as a versatile synthetic intermediate. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs due to its favorable pharmacokinetic properties.[2] The epoxide ring provides a convenient handle for introducing this scaffold into more complex molecules through ring-opening reactions with various nucleophiles.

Ring-Opening Reactions

The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and azides. This allows for the attachment of the piperazine unit to other pharmacophores or linker systems. For example, reaction with a primary or secondary amine will yield an amino alcohol derivative, which can be a key structural motif in many biologically active compounds.

Ring_Opening Start tert-Butyl 4-(oxiran-2-ylmethyl) piperazine-1-carboxylate Product Ring-Opened Adduct Start->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Product

Caption: General scheme for nucleophilic ring-opening of the epoxide.

This reactivity makes the title compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, it can be used in the synthesis of inhibitors for various enzymes or ligands for G-protein coupled receptors.

Analytical Characterization

The structure of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the piperazine ring protons (multiplets, ~2.3-3.5 ppm, 8H), and the protons of the oxiran-2-ylmethyl group (multiplets, ~2.5-3.1 ppm, 3H).
¹³C NMR Resonances for the tert-butyl group (~28 ppm and ~80 ppm), the piperazine carbons (~45-55 ppm), and the carbons of the oxiran-2-ylmethyl group (~45-55 ppm). The carbonyl carbon of the Boc group will appear around 155 ppm.
Mass Spec. The expected [M+H]⁺ ion in electrospray ionization (ESI) mass spectrometry would be at m/z 243.17.
IR Spec. Characteristic C-O-C stretching frequencies for the epoxide ring (~1250 cm⁻¹ and ~850-950 cm⁻¹), and a strong C=O stretch for the carbamate of the Boc group (~1690 cm⁻¹).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this and any other chemical compound.

Hazard Identification:

  • Piperazine derivatives: Can cause skin and respiratory irritation. Some derivatives are known to be sensitizers.[3]

  • Epoxides: Are reactive alkylating agents and should be handled with caution as they can be irritants, sensitizers, and are often considered to be potentially mutagenic.[4]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5]

Conclusion

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its dual functionality allows for the strategic introduction of the important piperazine scaffold into a wide array of complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

  • PlasticsEurope. (n.d.). Safe Handling of Epoxy Systems. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Tokyo Chemical Industry Co., Ltd. (2025, March 28).
  • Thermo Fisher Scientific. (2018, January 18).
  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • Kühn, S., & Stephan, H. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2012, February 6). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • NextSDS. (n.d.). tert-butyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. Retrieved from [Link]

  • Palma, A., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 783-800.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
  • Santos, J. P., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1), 13388.
  • Pharmaffiliates. (n.d.). CAS No : 1211568-27-2 | Product Name : tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • SciELO. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Comprehensive Technical Guide: tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rapid assembly of complex, functionalized pharmacophores relies heavily on versatile, bifunctional building blocks. tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-glycidylpiperazine) is a highly valuable synthetic intermediate. It features a rigid piperazine core, a tert-butyloxycarbonyl (Boc) protecting group that prevents unwanted side reactions at one nitrogen center, and a highly reactive terminal oxirane (epoxide) ring.

This compound serves as a critical electrophilic scaffold in drug discovery, enabling the synthesis of diverse active pharmaceutical ingredients (APIs), including peripheral 5HT2A antagonists and atypical antipsychotics[1]. By leveraging the ring-opening chemistry of the epoxide, researchers can introduce various nucleophiles (amines, thiols, phenols) to generate libraries of bioactive molecules with precise stereochemical and structural control.

Physicochemical Properties

Understanding the physical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is essential for optimizing reaction conditions, designing purification workflows, and ensuring safe storage. Because the compound is an uncharged, relatively non-polar organic molecule with a flexible side chain, it typically presents as a viscous liquid at room temperature.

Table 1: Physical and Chemical Properties

PropertyValue / Description
Chemical Name tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Common Synonyms 1-Boc-4-glycidylpiperazine; 1-Boc-4-(oxiranylmethyl)piperazine
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
Physical State (at 25 °C) Colorless to pale yellow viscous oil
Boiling Point ~320–340 °C (Predicted/Computed)
Density 1.05–1.10 g/cm³ (Predicted/Computed)
Solubility Profile Soluble in DCM, EtOAc, THF, MeOH, DMSO; Insoluble in water
Stability & Storage Store at 2–8 °C under inert gas (Argon/N₂). Moisture sensitive.

Note: Quantitative thermodynamic data (BP, Density) are derived from predictive models standard for Boc-protected piperazine epoxides due to the compound's tendency to degrade before reaching a true boiling point at atmospheric pressure.

Synthesis & Mechanistic Pathway

The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is achieved via the N-alkylation of 1-Boc-piperazine using epichlorohydrin. This reaction is a classic example of a tandem nucleophilic ring-opening/ring-closure sequence[2].

Mechanistic Causality
  • Initial Attack: The secondary amine of 1-Boc-piperazine acts as a nucleophile, attacking the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring (an SN​2 process).

  • Chlorohydrin Formation: This attack opens the ring, generating a transient alkoxide that is rapidly protonated to form a chlorohydrin intermediate.

  • Base-Promoted Cyclization: In the presence of a mild base (such as K2​CO3​ ), the hydroxyl group of the chlorohydrin is deprotonated. The resulting alkoxide undergoes an intramolecular SN​2 displacement of the adjacent chloride leaving group, reforming the epoxide ring on the periphery of the molecule.

Synthesis A 1-Boc-piperazine (Nucleophile) C Chlorohydrin Intermediate A->C SN2 Ring Opening B Epichlorohydrin (Electrophile) B->C D Target Epoxide: 1-Boc-4-glycidylpiperazine C->D Intramolecular SN2 Base K2CO3 / Solvent (Base-promoted cyclization) Base->C

Fig 1: Base-promoted synthesis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Experimental Protocol: Self-Validating Synthesis

To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. The methodology utilizes standard solution-phase chemistry, though mechanochemical adaptations for similar piperazine alkylations have also been documented[2].

Reagents and Equipment
  • 1-Boc-piperazine: 1.0 equivalent (Limiting reagent)

  • Epichlorohydrin: 1.2 – 1.5 equivalents (Slight excess to drive conversion, but limited to prevent bis-alkylation)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 equivalents (Finely powdered, anhydrous)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, nitrogen manifold.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • Action: Dissolve 1-Boc-piperazine (1.0 eq) in anhydrous MeCN (approx. 10 mL per gram of substrate) under a nitrogen atmosphere. Add anhydrous K2​CO3​ (2.0 eq) to the stirring solution.

    • Causality: The inert atmosphere prevents moisture from hydrolyzing the highly reactive epichlorohydrin. The heterogeneous base ( K2​CO3​ ) acts as an acid scavenger without engaging in unwanted nucleophilic attack.

  • Electrophile Addition:

    • Action: Cool the suspension to 0 °C using an ice bath. Add epichlorohydrin (1.2 eq) dropwise over 15–30 minutes.

    • Causality: The dropwise addition at 0 °C controls the exothermic ring-opening step and minimizes the formation of dimeric impurities (where one epichlorohydrin molecule reacts with two piperazine molecules).

  • Cyclization and Maturation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–18 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) system. The disappearance of the ninhydrin-active 1-Boc-piperazine spot confirms the completion of the initial alkylation.

  • Quench and Workup:

    • Action: Filter the reaction mixture through a pad of Celite to remove the inorganic salts ( KCl and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and distilled water.

    • Causality: Aqueous partitioning removes residual polar solvents (like DMF/MeCN) and traces of unreacted epichlorohydrin, which partitions favorably into the aqueous layer or evaporates during concentration.

  • Isolation:

    • Action: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude product as a viscous oil. Purify via silica gel flash chromatography if high analytical purity (>98%) is required.

Applications in Drug Discovery

The primary utility of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate lies in its ability to undergo regioselective ring-opening reactions. When exposed to nucleophiles (such as anilines, phenols, or thiols), the epoxide opens at the less hindered terminal carbon, yielding a 1,2-amino alcohol motif.

This motif is a privileged structure in pharmacology, frequently found in beta-blockers, antidepressants, and targeted receptor antagonists[1]. Following the functionalization of the epoxide, the Boc group is easily cleaved using acidic conditions (e.g., 4M HCl in dioxane or Trifluoroacetic acid), liberating the secondary amine for further derivatization.

Application Epo 1-Boc-4-glycidylpiperazine RO Ring-Opened Intermediate (1-Boc-4-(2-hydroxy-3-Nu-propyl)piperazine) Epo->RO Epoxide Ring Opening Nuc Nucleophile (Nu-H) e.g., Phenol / Amine Nuc->RO Deprot Acidic Deprotection (HCl or TFA) RO->Deprot Boc Cleavage API Functionalized Piperazine API Scaffold Deprot->API Boc Cleavage

Fig 2: Epoxide ring-opening and deprotection workflow for API scaffold generation.

Safety, Handling, and Storage

  • Chemical Hazards: Epoxides are potent alkylating agents and should be handled as potential mutagens. The compound may cause skin and eye irritation.

  • Handling: All manipulations involving the synthesis and isolation of this compound must be performed in a properly ventilated chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Storage: To prevent spontaneous polymerization or hydrolysis of the epoxide ring, the purified compound must be stored at 2–8 °C in a tightly sealed container flushed with an inert gas.

References

  • Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis Cardiff University (ORCA)[Link][3]

  • Supplementary Material: Mechanochemical nucleophilic aromatic substitution Royal Society of Chemistry (RSC)[Link][2]

  • Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease Journal of Medicinal Chemistry - ACS Publications[Link][1]

Sources

A Technical Guide to tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The molecule's unique architecture, combining a mono-Boc-protected piperazine ring with a reactive terminal epoxide, renders it an exceptionally versatile synthon for constructing complex molecular scaffolds. We will explore its fundamental chemical properties, characteristic reactivity—with a focus on the mechanistic nuances of its epoxide ring-opening reactions—and its strategic application in the synthesis of high-value pharmaceutical agents, particularly in the development of antiviral therapies such as HIV protease inhibitors. This document serves as a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Core Chemical Identity and Physicochemical Properties

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, often referred to as N-Boc-N'-(glycidyl)piperazine, is a bifunctional molecule of significant interest. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, preventing its participation in nucleophilic reactions and directing the molecule's reactivity squarely towards the epoxide moiety. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and membrane permeability.[1]

The molecule's utility is fundamentally derived from the strained three-membered epoxide ring, a potent electrophile susceptible to nucleophilic attack, enabling the facile introduction of diverse functional groups.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
CAS Number 103980-36-7
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~365.8 °C at 760 mmHg (Predicted)
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH, THF)
Storage Recommended storage at 2-8°C under an inert atmosphere

Synthesis and Spectroscopic Characterization

The most common and efficient synthesis involves the nucleophilic substitution reaction between mono-Boc-protected piperazine and an electrophilic glycidyl source, such as (S)-(+)-glycidyl tosylate or epichlorohydrin, under basic conditions. The use of a chiral glycidyl precursor allows for the synthesis of enantiomerically pure forms of the title compound, which is critical for stereospecific drug synthesis.

Spectroscopic Profile:

  • ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the tert-butyl protons (δ ≈ 1.45 ppm, s, 9H), piperazine ring protons (δ ≈ 2.3-2.6 ppm and 3.4-3.6 ppm), the glycidyl CH₂ group (δ ≈ 2.5-2.8 ppm), and the epoxide CH proton (δ ≈ 3.1 ppm) are characteristic.[2]

  • ¹³C NMR (CDCl₃, 100 MHz): Key resonances include the tert-butyl quaternary carbon (δ ≈ 80.0 ppm) and methyl carbons (δ ≈ 28.4 ppm), piperazine carbons (δ ≈ 43.0, 53.0 ppm), the epoxide carbons (δ ≈ 47.0, 51.0 ppm), and the carbonyl carbon of the Boc group (δ ≈ 154.7 ppm).[2]

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is observed at m/z 243.17.

Chemical Reactivity: The Epoxide Ring-Opening Reaction

The synthetic utility of this reagent is dominated by the ring-opening of its epoxide moiety. This reaction is a classic example of a nucleophilic substitution (Sₙ2) process, driven by the release of ring strain inherent in the three-membered ether.[3]

Mechanistic Principles

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack overwhelmingly occurs at the terminal, less-substituted carbon atom.[3][4] This reaction proceeds with a complete inversion of stereochemistry at the site of attack, leading to a trans (or anti) relationship between the newly introduced nucleophile and the resulting hydroxyl group.[4]

In acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards attack by even weak nucleophiles.[5] While the Sₙ2 pathway still dominates for primary/secondary epoxides, the attack occurs at the more substituted carbon if it is tertiary, due to the development of a partial positive charge that is better stabilized at that position.[3] For this specific compound, attack remains at the terminal carbon.

Visualization of the Reaction Mechanism

The following diagram illustrates the general Sₙ2 mechanism for the ring-opening of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate by a generic nucleophile (Nu⁻).

G cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_intermediate Alkoxide Intermediate cluster_product Final Product Reagent tert-Butyl 4-(oxiran-2-ylmethyl) piperazine-1-carboxylate TS [Nu---CH₂---O]⁻ complex (Ring Opening) Reagent->TS Nucleophilic Attack (less hindered carbon) Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Intermediate Alkoxide Anion TS->Intermediate C-O Bond Cleavage Protonation Protonation (e.g., H₂O workup) Intermediate->Protonation Product β-functionalized Alcohol (trans-product) Protonation->Product

Caption: Sₙ2 mechanism of epoxide ring-opening.

Applications in Drug Development: A Case Study in HIV Therapeutics

The piperazine motif is a cornerstone in the design of numerous FDA-approved drugs.[1][6] This building block provides a direct and efficient route to incorporate this valuable pharmacophore, along with a strategically placed hydroxyl group that can serve as a crucial hydrogen bond donor/acceptor for target engagement.

A prime example of its application is in the synthesis of HIV-1 protease inhibitors.[7][8] The active site of HIV protease contains two key aspartic acid residues (Asp25 and Asp25'). Many potent inhibitors, such as Indinavir and Saquinavir, feature a hydroxyethylamine isostere that mimics the natural peptide cleavage site and forms critical hydrogen bonds with these aspartate residues.[7]

The reaction of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with a suitable amine nucleophile directly generates this critical β-amino alcohol core structure, making it an invaluable intermediate in the convergent synthesis of these complex antiviral agents.[7][9]

General Synthetic Workflow

The diagram below outlines a generalized workflow demonstrating how this building block is integrated into the synthesis of a potential drug candidate.

G A Building Block: tert-Butyl 4-(oxiran-2-ylmethyl) piperazine-1-carboxylate C Step 1: Epoxide Ring Opening (Lewis Acid or Heat) A->C B Fragment 2: Amine Nucleophile (R-NH₂) B->C D Intermediate: Boc-protected β-amino alcohol C->D E Step 2: Boc Deprotection (e.g., TFA, HCl) D->E F Intermediate: Secondary Amine E->F H Step 3: Amide Coupling (e.g., EDC, HATU) F->H G Fragment 3: Carboxylic Acid or Acyl Chloride (R'-COX) G->H I Final Target Molecule (e.g., Protease Inhibitor Scaffold) H->I

Caption: Integration into a multi-step drug synthesis workflow.

Experimental Protocol: Catalytic Ring-Opening with an Aniline Derivative

This protocol provides a self-validating, reproducible method for the ring-opening reaction, a cornerstone of this reagent's application. The use of a Lewis acid catalyst like aluminum triflate enhances the electrophilicity of the epoxide, allowing the reaction to proceed efficiently.[10]

Objective: To synthesize tert-butyl 4-(3-(phenylamino)-2-hydroxypropyl)piperazine-1-carboxylate.

Reagents and Materials:

  • tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq, 2.42 g, 10.0 mmol)

  • Aniline (1.1 eq, 1.02 g, 11.0 mmol)

  • Aluminum triflate [Al(OTf)₃] (0.05 eq, 0.24 g, 0.5 mmol)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (2.42 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Stir until all the solid dissolves.

  • Addition of Reagents: Add aniline (1.02 g, 11.0 mmol) to the solution, followed by the catalytic amount of aluminum triflate (0.24 g, 0.5 mmol).

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 60°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 20% to 60% ethyl acetate in hexanes to afford the pure product as a white solid.

Safety and Handling

While not acutely toxic, standard laboratory precautions should be observed. The compound may cause skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate stands out as a high-value, versatile intermediate in synthetic organic and medicinal chemistry. Its well-defined reactivity, centered on the predictable and stereocontrolled ring-opening of its epoxide, provides a reliable and powerful tool for drug discovery. The ability to seamlessly introduce the pharmacologically important piperazine moiety in conjunction with a key hydrogen-bonding hydroxyl group has cemented its role in the development of numerous therapeutic agents, most notably in the fight against viral diseases like HIV.[9][12][13] This guide underscores its chemical properties and strategic importance, providing researchers with the foundational knowledge to effectively leverage this building block in their synthetic endeavors.

References

  • Vertex Pharmaceuticals. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. OSTI.GOV.
  • National Center for Biotechnology Information. (n.d.). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central (PMC), NIH.
  • MDPI. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI.
  • National Center for Biotechnology Information. (n.d.). Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands. PubMed Central (PMC).
  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • Williams, D. B. G., & Cullen, A. (2009). Al(OTf)₃-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(prop-2-yn-1-yl)
  • Chemistry Steps. (2020). Epoxide Ring-Opening Reactions. Chemistry Steps.
  • The Royal Society of Chemistry. (n.d.).
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

Sources

Safety and handling of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Synthetic Utility of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Executive Summary & Structural Rationale

In modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (CAS: 114044-77-8), commonly referred to as 1-Boc-4-(oxiranylmethyl)piperazine, is a highly versatile intermediate. It combines the structural rigidity and favorable pharmacokinetic profile of a piperazine ring with two orthogonal reactive sites: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly electrophilic oxirane (epoxide) ring.

While its synthetic utility is vast, the presence of the terminal epoxide demands rigorous safety protocols. Epoxides are inherently strained three-membered cyclic ethers that act as potent alkylating agents. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical reactivity and practical, safe laboratory execution. This guide details the physicochemical properties, toxicological mechanisms, and self-validating experimental workflows required to handle this compound effectively.

Physicochemical & Toxicological Profiling

Before designing any synthetic workflow, one must understand the intrinsic properties of the reagent. The reactivity of 1-Boc-4-(oxiranylmethyl)piperazine is driven by the ~27 kcal/mol of ring strain within the epoxide moiety, making it highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicological parameters of this class of glycidyl amines.

ParameterValue / DescriptionCausality / Implication
Molecular Formula C₁₂H₂₂N₂O₃Determines mass (242.31 g/mol ) for stoichiometric calculations.
Physical State Viscous liquid to low-melting solidRequires gentle warming (water bath) for accurate volumetric transfer.
Electrophilic Site Terminal carbon of the oxirane ringPrimary site for Sₙ2 nucleophilic attack due to lower steric hindrance.
Toxicological Hazard Alkylating agent; Potential MutagenCovalently binds to nucleophilic sites on DNA, requiring strict containment [1].
Storage Conditions 2–8 °C, under inert gas (Ar/N₂)Prevents thermally induced auto-polymerization or atmospheric moisture hydrolysis.
Mechanistic Toxicology: The Alkylation Hazard

The primary safety concern when handling aliphatic epoxides is their potential to act as direct-acting genotoxic carcinogens. According to predictive toxicology models, the carbonium ion character of the strained oxirane ring facilitates a bimolecular displacement (Sₙ2) reaction with biological nucleophiles [2].

In a biological system, the epoxide can penetrate the cell nucleus and alkylate DNA constituents. The reaction occurs predominantly at the endocyclic base nitrogens—most notably the N7 position of guanine and the N3 position of adenine [2]. This alkylation generates bulky DNA adducts that can lead to depurination or base mispairing during replication. Furthermore, structure-activity relationship (SAR) studies utilizing the Ames test (e.g., Salmonella typhimurium strains TA100 and TA1535) have demonstrated that monosubstituted oxiranes—like the glycidyl group in our target compound—are among the most potent aliphatic epoxide mutagens due to their high electrophilicity and lack of steric shielding [3].

Safety & Emergency Handling Protocols

Given its profile as a potential mutagen and skin sensitizer, handling 1-Boc-4-(oxiranylmethyl)piperazine requires a zero-exposure philosophy.

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile gloves (changed immediately upon contamination), a chemical-resistant lab coat, and tightly sealed safety goggles are mandatory.

  • Decontamination: Epoxides can be neutralized using a 10% solution of sodium hydroxide or a specialized amine-based neutralizing spill kit, which forces the premature ring-opening of the epoxide into a less hazardous diol or amino-alcohol.

SafetyProtocol Start Spill / Exposure Event (Epoxide Reagent) Assess Assess Scale of Spill Start->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Containment Assess->Major Neutralize Apply 10% NaOH or Amine Spill Kit Minor->Neutralize Evac Evacuate Lab & Trigger Hazmat Alarm Major->Evac Clean Absorb with Vermiculite (Wait 30 mins for reaction) Neutralize->Clean Dispose Seal in Hazardous Waste Label: 'Alkylating Agent' Clean->Dispose

Emergency response decision matrix for epoxide-containing building block spills.

Self-Validating Experimental Workflows

To maximize the utility of this building block, researchers typically perform a two-step sequence: regioselective ring-opening followed by Boc deprotection. The following protocols are designed as self-validating systems, ensuring that causality is understood and empirical checkpoints prevent the propagation of failed reactions.

Protocol 1: Regioselective Nucleophilic Ring-Opening

Objective: To functionalize the epoxide with a primary amine, generating a secondary amino-alcohol.

  • Preparation: Dissolve 1-Boc-4-(oxiranylmethyl)piperazine (1.0 eq) in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol is chosen over aprotic solvents (like THF) because protic solvents hydrogen-bond to the epoxide oxygen. This polarization increases the electrophilicity of the adjacent carbons, significantly accelerating the reaction rate without the need for Lewis acid catalysts.

  • Addition: Add the target primary amine (1.2 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 70 °C and reflux for 4–6 hours.

    • Causality: Under neutral to slightly basic conditions, the nucleophile attacks the less sterically hindered terminal carbon of the epoxide via an Sₙ2 mechanism, ensuring high regioselectivity (>95%) for the desired 1-amino-2-propanol derivative.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and inject into the LC-MS.

    • System Validation: The reaction is deemed complete only when the starting material mass ( m/z 243 [M+H]+ ) is completely consumed and the product mass is dominant. If starting material persists, add 0.2 eq of amine and continue heating.

  • Workup: Concentrate under reduced pressure. The crude product is typically pure enough for the next step, avoiding silica gel chromatography which can cause streaking with highly polar amino-alcohols.

Protocol 2: Boc Deprotection

Objective: To remove the tert-butyloxycarbonyl group, exposing the secondary piperazine nitrogen for subsequent coupling.

  • Preparation: Dissolve the crude intermediate from Protocol 1 in anhydrous dichloromethane (DCM) to a 0.1 M concentration. Cool to 0 °C in an ice bath.

  • Cleavage: Slowly add trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

    • Causality: The highly acidic TFA protonates the carbamate carbonyl, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide. The ice bath prevents runaway exothermic degradation of the newly formed amino-alcohol.

  • Validation Checkpoint (Visual & TLC):

    • System Validation: Observe the reaction vessel. The evolution of gas (CO₂ and isobutylene) is a direct visual indicator of the reaction progressing. Once bubbling ceases (typically 1–2 hours at room temperature), perform a TLC (stained with Ninhydrin). A bright purple/pink spot confirms the presence of the newly liberated secondary amine.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is >8. Extract, dry over Na₂SO₄, and concentrate to yield the final functionalized piperazine core.

ReactionWorkflow A 1-Boc-4-(oxiranylmethyl) piperazine (Starting Material) B Nucleophilic Attack (Primary Amine) A->B EtOH, 70°C Protic Activation C Ring-Opened Intermediate (Amino-Alcohol) B->C Regioselective SN2 Opening D Boc Deprotection (TFA / DCM) C->D Acidic Cleavage 0°C to RT E Final Product (Functionalized Piperazine) D->E Gas Evolution & Neutralization

Synthetic workflow: Regioselective epoxide ring-opening followed by Boc deprotection.

Conclusion

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is an exceptionally powerful tool in the medicinal chemist's arsenal, allowing for the rapid, regioselective construction of complex amine networks. However, its structural advantages are intrinsically linked to its hazards. By understanding the electrophilic nature of the epoxide—and its subsequent potential as a DNA-alkylating mutagen—researchers can implement the necessary engineering controls and self-validating protocols to utilize this compound safely and effectively.

References

  • Office of Environmental Health Hazard Assessment (OEHHA). "Evidence on the carcinogenicity of 1,2-Epoxybutane." California Environmental Protection Agency, August 2004. Available at:[Link]

  • Benigni, R., & Bossa, C. "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews, American Chemical Society, January 2011. Available at:[Link]

  • Wade, D. R., Airy, S. C., & Sinsheimer, J. E. "Mutagenicity of aliphatic epoxides." Mutation Research/Genetic Toxicology, ResearchGate, February 2026. Available at:[Link]

Methodological & Application

Application Note: Synthesis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-(oxiran-2-ylmethyl)piperazine) is a foundational N-alkylation protocol in medicinal chemistry. This terminal epoxide intermediate is highly valued for constructing complex pharmacophores, including piperazine-linked 5-HT2A receptor antagonists[1] and poly(ADP-ribose) polymerase (PARP) inhibitors[2].

Causality in the Reaction Mechanism

The reaction utilizes epichlorohydrin as a bifunctional electrophile. The mechanistic sequence is strictly ordered by the relative kinetics of the electrophilic sites:

  • Regioselective Ring Opening: The secondary amine of 1-Boc-piperazine executes a nucleophilic attack on the less sterically hindered terminal carbon of the epichlorohydrin oxirane ring. This forms a transient, highly reactive chlorohydrin intermediate.

  • Intramolecular Ring Closure: In the presence of a mild base (e.g., K₂CO₃), the resulting alkoxide/alcohol undergoes a rapid intramolecular S_N2 displacement of the adjacent chloride ion, regenerating the oxirane ring to yield the final N-alkylated product[3].

Mechanism A 1-Boc-piperazine + Epichlorohydrin B Nucleophilic Attack (Ring Opening) A->B 0 °C to RT C Chlorohydrin Intermediate B->C D Base-Promoted Ring Closure C->D K2CO3, Heat E tert-Butyl 4-(oxiran-2-ylmethyl) piperazine-1-carboxylate D->E -KCl, -H2O

Mechanistic pathway of N-alkylation and oxirane ring closure.

Experimental Design & Self-Validating Systems

To ensure high yield and prevent side reactions (such as di-alkylation or epoxide polymerization), the experimental design relies on precise stoichiometric control and thermal management.

Reagent Stoichiometry and Function
ReagentEquivalentsRole in Synthesis
1-Boc-piperazine 1.0Primary nucleophile; mono-protected secondary amine.
Epichlorohydrin 1.2 – 1.5Bifunctional electrophile. A slight excess drives the reaction to completion without promoting significant polymerization.
Potassium Carbonate (K₂CO₃) 2.0Acid scavenger. Neutralizes the HCl byproduct and promotes the alkoxide formation necessary for chlorohydrin ring closure.
Acetonitrile (ACN) 0.2 MPolar aprotic solvent. Accelerates S_N2 kinetics while avoiding the nucleophilic competition seen in protic solvents.
Reaction Optimization (Solvent vs. Yield)

Data summarized from standard optimization parameters for epichlorohydrin amination.

SolventTemperatureTimeIsolated YieldMechanistic Rationale
Dichloromethane (DCM)25 °C24 h45%Low temperature limits the activation energy required for the secondary ring closure.
Isopropanol (IPA)80 °C6 h72%Protic environment stabilizes intermediates but can cause minor competitive epoxide opening.
Acetonitrile (ACN) 60 °C 4 h 88% Optimal polar aprotic environment maximizes S_N2 rate without competing nucleophilicity.
Self-Validating Checkpoints

A robust protocol must be self-validating. Utilize the following checkpoints to verify reaction progression:

Process Step Analytical Method Expected Observation
Reaction Monitoring TLC (5% MeOH in DCM) Disappearance of 1-Boc-piperazine (ninhydrin active, R_f ~0.1); appearance of product (R_f ~0.5, UV inactive, iodine active).
Aqueous Workup pH Indicator Aqueous phase must be slightly basic (pH 8-9) to ensure the piperazine nitrogen remains in its free-base form for organic extraction.

| Structural Verification | ¹H NMR (400 MHz, CDCl₃) | Presence of Boc singlet (~1.45 ppm, 9H) and characteristic oxirane multiplet (~2.50–3.10 ppm, 3H). |

Step-by-Step Methodology

Safety Note: Epichlorohydrin is a toxic, flammable, and carcinogenic alkylating agent. All manipulations must be performed in a certified fume hood wearing appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Phase 1: Setup and Reagent Preparation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 1-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv) to the flask.

  • Suspend the mixture in anhydrous Acetonitrile (50 mL) to achieve a ~0.2 M concentration.

  • Cool the suspension to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

Phase 2: Electrophile Addition and Thermal Activation
  • Critical Step: Add epichlorohydrin (1.11 g, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes. Causality: The initial nucleophilic attack is exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of polymeric byproducts.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours. Causality: Heating provides the necessary activation energy to drive the intramolecular displacement of the chloride ion, forcing the chlorohydrin intermediate to close into the oxirane ring[2].

  • Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) until the starting amine is completely consumed.

Phase 3: Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with additional Acetonitrile (2 × 15 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 25 mL) and brine (25 mL) to remove residual epichlorohydrin and water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

Phase 4: Purification
  • Purify the crude oil via silica gel column chromatography using a gradient elution of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

  • Pool the product-containing fractions and concentrate in vacuo to afford tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate as a pale yellow to colorless oil.

Workflow N1 1. Reagent Preparation Mix 1-Boc-piperazine & K2CO3 in ACN N2 2. Electrophile Addition Add Epichlorohydrin dropwise at 0 °C N1->N2 N3 3. Thermal Activation Stir at 60 °C for 4-6 hours N2->N3 N4 4. Aqueous Workup Filter salts, extract with EtOAc/H2O N3->N4 N5 5. Purification Silica Gel Chromatography (Hex/EtOAc) N4->N5

Step-by-step experimental workflow for the synthesis and purification of the target oxirane.

References

  • [1] Design, Synthesis, and Biological Evaluation of New Peripheral 5HT2A Antagonists for Nonalcoholic Fatty Liver Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp). WIPO / Google Patents. Available at:

  • [3] Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Arabian Journal of Chemistry. Available at:[Link]

Sources

Reaction of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening: The Reaction of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with Amines

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and various amines. This reaction is a cornerstone for synthesizing complex piperazine derivatives, which are prevalent scaffolds in medicinal chemistry. We will delve into the underlying mechanisms, provide detailed experimental protocols, discuss key applications, and offer practical, field-proven insights to ensure successful execution and optimization.

Introduction: The Strategic Importance of Epoxide Aminolysis

The ring-opening of epoxides with amines, often termed aminolysis, is a powerful and atom-economical method for the synthesis of β-amino alcohols.[1][2] These motifs are critical pharmacophores found in numerous biologically active molecules, including β-blockers and antiviral agents.[2] The featured starting material, tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, combines two valuable synthetic features: a Boc-protected piperazine ring and a reactive epoxide (oxirane) moiety.

The piperazine core is a privileged scaffold in drug discovery, known for improving the physicochemical properties of molecules, such as solubility and basicity.[3] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations. The terminal epoxide provides a versatile electrophilic site for the regioselective introduction of a wide array of amine nucleophiles, leading to a diverse library of β-amino alcohol products. A notable application of this chemistry is in the synthesis of intermediates for drugs like hydroxychloroquine (HCQ), an established antimalarial and anti-inflammatory agent.[4]

Reaction Mechanism and Regioselectivity

The fundamental reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to its opening and the formation of a C-N bond and a hydroxyl group.

The Nucleophilic Attack

The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. The epoxide ring is strained, making it susceptible to ring-opening.

// Reactants Epoxide [label="tert-Butyl 4-(oxiran-2-ylmethyl)\npiperazine-1-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary/Secondary Amine\n(R-NH₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction Step Reaction [label="Nucleophilic\nRing-Opening", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="β-Amino Alcohol Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epoxide -> Reaction [dir=none]; Amine -> Reaction; Reaction -> Product;

// Caption caption [label="General Reaction Scheme.", shape=plaintext, fontcolor="#5F6368"]; {rank=same; Epoxide; Amine;} {rank=sink; caption;} Product -> caption [style=invis]; }

Caption: General Reaction Scheme.

Controlling Regioselectivity: The Key to Success

For an unsymmetrical epoxide like the one in our substrate, the amine can attack one of two carbons. The outcome is governed by both steric and electronic factors, defining the reaction's regioselectivity.

  • Sₙ2-type Attack (Favored): Under neutral or basic conditions, the reaction typically follows an Sₙ2 pathway. The amine nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. In tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, this is the terminal methylene (CH₂) carbon. This pathway is highly predictable and generally leads to a single major regioisomer, which is a secondary alcohol.[1]

  • Sₙ1-type Attack: In the presence of a strong acid or a Lewis acid catalyst, the epoxide oxygen is protonated or coordinated, making the epoxide more electrophilic.[5] This can induce a partial positive charge on the more substituted carbon, favoring an Sₙ1-like mechanism where the nucleophile attacks this more substituted center. For the given substrate, this pathway is less common but can be promoted by certain catalysts.[5]

The choice of reaction conditions—solvent, temperature, and catalyst—is therefore paramount in directing the regioselectivity and achieving the desired product in high yield.[6][7]

// Edges Epoxide -> Attack [style=invis]; Amine -> Attack; Attack -> RingOpen [label="Forms C-N bond"]; RingOpen -> Protonation [label="Forms alkoxide intermediate"]; Protonation -> Product [label="Forms -OH group"];

// Caption caption [label="Mechanism of Epoxide Ring-Opening.", shape=plaintext, fontcolor="#5F6368"]; Product -> caption [style=invis]; }

Caption: Mechanism of Epoxide Ring-Opening.

Experimental Application Notes & Protocols

Successful synthesis requires careful attention to reaction parameters. Below are two validated protocols: a catalyst-free method suitable for many amines and a Lewis-acid catalyzed method for less reactive nucleophiles.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood. Amines can be volatile and corrosive, and epoxides are potential irritants.[10][11]

  • Handling: Avoid inhalation, ingestion, and direct contact with skin and eyes. Wash hands thoroughly after handling.[8] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[9]

Protocol 1: Catalyst-Free Aminolysis in a Protic Solvent

This method is often preferred for its simplicity and the avoidance of metal catalysts, which can complicate purification. Protic solvents like ethanol or isopropanol can facilitate the reaction by participating in hydrogen bonding and protonating the oxygen of the epoxide ring, thereby activating it for nucleophilic attack.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the epoxide in a suitable protic solvent (e.g., ethanol, isopropanol) to a concentration of 0.1-0.5 M.

  • Amine Addition: Add the desired amine (1.1-1.5 eq). Using a slight excess of the amine can help drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed (typically 6-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine (0.5-1%) to prevent product streaking on the column.

Protocol 2: Lewis Acid-Catalyzed Aminolysis

For less reactive amines or to accelerate the reaction rate, a Lewis acid catalyst can be employed. Yttrium (III) chloride (YCl₃) is an effective catalyst that activates the epoxide towards nucleophilic attack under mild, often solvent-free, conditions.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq) and the amine (1.0-1.2 eq).

  • Catalyst Addition: Add the Lewis acid catalyst, such as YCl₃ (1-5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). If using solvent-free conditions, ensure efficient mixing. Alternatively, a minimal amount of an aprotic solvent like acetonitrile can be used.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-8 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the catalyst.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography as described in Protocol 1.

// Caption caption [label="General Experimental Workflow.", shape=plaintext, fontcolor="#5F6368"]; end -> caption [style=invis]; }

Caption: General Experimental Workflow.

Data Summary and Characterization

The successful synthesis of the target β-amino alcohol can be confirmed through standard analytical techniques.

ParameterProtocol 1 (Catalyst-Free)Protocol 2 (Catalyzed)Expected Outcome & Characterization
Typical Amine Primary/Secondary Aliphatic AminesAromatic or Hindered Amines---
Temperature Reflux (80-100 °C)Room Temp to 60 °C---
Time 6-24 hours1-8 hours---
Yield Good to Excellent (70-95%)Good to Excellent (80-98%)---
Regioselectivity High (typically >95:5 for terminal attack)High (may vary with catalyst)Confirmed by ¹H and ¹³C NMR. The secondary alcohol resulting from terminal attack will show a characteristic methine (-CH-OH) proton signal.
¹H NMR ------Appearance of new signals corresponding to the amine substituent and the -CH(OH)-CH₂-N- backbone. Disappearance of epoxide proton signals.
Mass Spec ------The molecular ion peak [M+H]⁺ should correspond to the sum of the molecular weights of the epoxide and the amine.

Application Spotlight: Synthesis of a Hydroxychloroquine Intermediate

This reaction is directly applicable to the synthesis of key intermediates for complex pharmaceutical agents. For instance, the reaction of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with N-ethyl-N-(4-aminopentyl)amine, followed by Boc-deprotection, would yield a side chain structurally analogous to that required for the synthesis of Hydroxychloroquine.[12][13] This highlights the reaction's utility in creating advanced building blocks for drug development.

References

  • Reddy, K. R., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • Zare, A., et al. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. Available at: [Link]

  • Kumar, A., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Kaur, N., & Kishore, D. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Taylor & Francis Online. Available at: [Link]

  • Gaurav, A., et al. (2020). Synthesis of Hydroxychloroquine via the key intermediate (33). ResearchGate. Available at: [Link]

  • Szymkuć, S., et al. (2020). Computer-Assisted Planning of Hydroxychloroquine's Syntheses Commencing from Inexpensive Substrates and Bypassing Patented Routes. ChemRxiv. Available at: [Link]

  • Virginia Commonwealth University. (2025). Synthesizing Hydroxychloroquine. TechTransfer and Ventures. Available at: [Link]

  • Forgacs, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. PMC. Available at: [Link]

  • NextSDS. tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperazine-1-carboxylate. Available at: [Link]

  • Zlotsky, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. Available at: [Link]

  • Roller, A., & Müllner, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]

  • Sreenivasa, S., et al. (2012). (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate. PMC. Available at: [Link]

  • De Haan, D. O., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. Available at: [Link]

  • Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

Sources

Application Notes and Protocols: Purification of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a key building block in contemporary drug discovery and development. Its unique structure, featuring a Boc-protected piperazine moiety and a reactive epoxide ring, makes it a valuable intermediate for synthesizing a diverse range of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in many approved drugs, contributing to improved pharmacokinetic properties.[1] The epoxide group, a versatile electrophile, readily undergoes ring-opening reactions with various nucleophiles, enabling the introduction of diverse functional groups.[2][3]

Given its role as a critical intermediate, the purity of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is paramount to ensure the desired outcome of subsequent synthetic steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API). Column chromatography is a widely employed and effective technique for the purification of such organic compounds.[4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, along with insights into the underlying principles and troubleshooting strategies.

Pre-Purification Considerations: Understanding the Analyte

Before embarking on the purification, it is crucial to understand the chemical properties of the target compound and potential impurities.

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a moderately polar molecule. The Boc-protecting group and the piperazine ring contribute to its lipophilicity, while the oxygen atoms in the epoxide and carbamate groups introduce polarity. A key consideration is the potential sensitivity of the epoxide ring to acidic conditions, which can lead to ring-opening and the formation of diol byproducts.[5] Standard silica gel can be slightly acidic, which may necessitate deactivation.

Potential Impurities may include unreacted starting materials from the synthesis, byproducts from side reactions, and degradation products. Common impurities could be the corresponding alcohol from which the epoxide was formed or the diol resulting from epoxide ring hydrolysis.

Thin-Layer Chromatography (TLC) for Method Development

Prior to scaling up to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[6] TLC provides a rapid assessment of the separation of the desired compound from impurities.

A recommended starting solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate. For piperazine derivatives, solvent systems such as ethyl acetate:hexane are commonly used.[6] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other spots on the TLC plate. Visualization can be achieved under UV light (if the compound is UV active) or by using a staining agent such as potassium permanganate (KMnO4) or p-anisaldehyde solution.[7]

Column Chromatography Protocol

This protocol outlines a standard procedure for the purification of approximately 1-2 grams of crude tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Materials and Equipment
Reagents and Consumables Equipment
Crude tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylateGlass chromatography column (2-5 cm diameter, 30-50 cm length)
Silica gel (60 Å, 230-400 mesh)[5]Fraction collector or test tubes
Hexane (ACS grade or higher)Rotary evaporator
Ethyl acetate (ACS grade or higher)TLC plates (silica gel 60 F254)
Dichloromethane (for sample loading)TLC developing chamber
Triethylamine (optional, for deactivation)[5]UV lamp
Anhydrous sodium sulfate or magnesium sulfateFume hood
TLC stains (e.g., KMnO4)Standard laboratory glassware
Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Workup TLC TLC Method Development Column_Prep Column Packing TLC->Column_Prep Determines eluent Loading Sample Loading Column_Prep->Loading Sample_Prep Sample Preparation Sample_Prep->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pooling Pure Fractions TLC_Analysis->Pooling Identifies pure fractions Concentration Solvent Removal Pooling->Concentration Characterization Product Characterization Concentration->Characterization

Caption: Workflow for the purification of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

Step-by-Step Methodology

1. Column Preparation (Slurry Packing Method)

  • Calculate the amount of silica gel: A general rule of thumb is to use a 50-100:1 ratio of silica gel to crude material by weight. For 1-2 g of crude product, 50-100 g of silica gel is appropriate.[5]

  • Prepare the slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).[5] Stir gently to create a homogenous slurry.

  • Pack the column: Ensure the stopcock of the column is closed. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[5] Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition. Never let the solvent level drop below the top of the silica gel.

2. Sample Preparation and Loading

  • Dry Loading (Preferred): Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[5] Carefully add this powder to the top of the prepared column.

  • Liquid Loading: Dissolve the crude material in the smallest possible volume of the initial eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution and Fraction Collection

  • Begin Elution: Carefully add the initial mobile phase to the column. Apply gentle pressure (using a pump or air line) to achieve a steady flow rate (e.g., 5-10 mL/min).[5]

  • Gradient Elution: It is often beneficial to start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity.[5] This can be done in a stepwise manner. A typical gradient might be:

    • 100% Hexane (to elute non-polar impurities)

    • 98:2 to 90:10 Hexane:Ethyl Acetate

    • 90:10 to 80:20 Hexane:Ethyl Acetate (the product is likely to elute in this range)

  • Fraction Collection: Collect the eluent in appropriately sized fractions (e.g., 10-25 mL).[5]

4. Analysis of Fractions and Product Isolation

  • TLC Analysis: Spot each collected fraction on a TLC plate and develop it in the optimized solvent system. Visualize the spots to identify the fractions containing the pure product.

  • Pooling and Concentration: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate.

  • Final Drying: Further dry the purified compound under high vacuum to remove any residual solvent.

Troubleshooting and Optimization
Problem Potential Cause Solution
Product does not elute Eluent polarity is too low.Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[5]
Poor separation of product and impurities Inappropriate solvent system. Column overloading.Optimize the eluent system using TLC to achieve a clear separation (ΔRf > 0.2).[5] Reduce the amount of crude material loaded onto the column; a general rule is a sample load of 1-5% of the stationary phase mass.[5]
Streaking or tailing on TLC Compound is degrading on the silica gel. Acidic impurities are present.Deactivate the silica gel by preparing the slurry in the eluent containing 1-2% triethylamine to neutralize acidic sites.[5] Consider using an alternative stationary phase like neutral alumina.[5]

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate using silica gel column chromatography. By following the outlined steps for method development, column preparation, and execution, researchers can obtain this valuable synthetic intermediate in high purity. The provided troubleshooting guide offers practical solutions to common challenges encountered during the purification process. The successful purification of this building block is a critical step in the synthesis of novel therapeutic agents.

References

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Retrieved from [Link]

  • Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual. Retrieved from [Link]

  • Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. (2012, November 6). Retrieved from [Link]

  • NIH Public Access. (n.d.). Retrieved from [Link]

  • Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • tert-butyl 4-[(piperidin-4-yl)methyl]piperazine-1-carboxylate. (n.d.). Retrieved from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2012, February 6). Retrieved from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (commonly referred to as Boc-piperazine-epoxide).

This versatile building block is pivotal in synthesizing piperazine-derived physiologically active products, such as β-amino alcohols[1]. However, handling its dual-reactive nature—an acid-sensitive Boc protecting group and a highly electrophilic oxirane ring—requires precise mechanistic control. Failure to optimize reaction conditions often leads to a cascade of unwanted byproducts[2].

Section 1: Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the causality behind byproduct formation. The epoxide ring opening is typically an SN2 process where the incoming nucleophile attacks the less sterically hindered terminal carbon. However, side reactions such as regiochemical scrambling, hydrolysis, and premature Boc deprotection frequently occur if the electronic or steric environment is not strictly controlled.

G A Boc-Piperazine-Epoxide (Starting Material) Cond1 Mild Lewis Acid (e.g., Al(OTf)3) A->Cond1 SN2 Pathway Cond2 Steric Clash / Harsh Conditions A->Cond2 SN1-like Pathway Cond3 Trace Water A->Cond3 Nucleophilic Attack Cond4 Strong Protic Acid A->Cond4 Acidic Cleavage Prod Desired β-Amino Alcohol (Terminal Attack) Cond1->Prod Regio Regioisomer Byproduct (Internal Attack) Cond2->Regio Diol Diol Byproduct (Hydrolysis) Cond3->Diol Deprot Deprotected Piperazine (Boc Cleavage) Cond4->Deprot

Reaction pathways of Boc-piperazine-epoxide showing desired SN2 opening and byproduct formations.

Section 2: Troubleshooting FAQs

Q1: I am seeing a mixture of regioisomers instead of the pure β-amino alcohol. How do I improve regioselectivity? Causality & Solution: Attack at the more hindered internal carbon of the epoxide leads to the undesired regioisomer. This SN1-like pathway is triggered when using strong Brønsted acids that over-stabilize the carbocation intermediate, or when steric hindrance on the incoming nucleophile forces an alternative attack vector. Recommendation: Switch to a mild Lewis acid catalyst. Aluminum(III) triflate (Al(OTf)₃) has been proven as a highly effective, recyclable catalyst for the regioselective ring opening of heteroatom-substituted glycidyl ethers[1][3]. It coordinates with the epoxide oxygen to lower the activation energy for terminal SN2 attack without inducing carbocation formation.

Q2: My LC-MS shows a significant +18 Da mass byproduct. What is causing this, and how can I prevent it? Causality & Solution: A +18 Da addition indicates epoxide hydrolysis, forming a diol byproduct. This occurs when trace water acts as a competing nucleophile, a process rapidly accelerated by Lewis or Brønsted acids. Recommendation: Ensure all reagents and solvents are strictly anhydrous. If using hygroscopic catalysts like Al(OTf)₃, handle them in a glovebox or under a dry inert atmosphere (Argon/N₂). Pre-dry your reaction solvent over activated 3Å molecular sieves.

Q3: I am observing high molecular weight oligomers and dimers. Why? Causality & Solution: Intermolecular cross-linking occurs when the epoxide reacts with unintended nucleophiles. If the Boc group is prematurely cleaved, the exposed secondary piperazine nitrogen will aggressively attack another epoxide molecule. High substrate concentrations and elevated temperatures exacerbate this bimolecular collision rate. Recommendation: Run the reaction at a lower concentration (e.g., 0.1 M to 0.2 M) to favor targeted reactions over oligomerization. Keep temperatures below 60°C unless strictly necessary for poorly reactive nucleophiles.

Q4: The Boc group is falling off during the epoxide ring opening. How do I protect it? Causality & Solution: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strong protic acids (e.g., TFA, HCl). If your epoxide activation strategy relies on these, the Boc group will cleave, yielding a deprotected piperazine byproduct. Recommendation: Avoid strong protic acids entirely. Use mild Lewis acids like Al(OTf)₃ or Zinc(II) salts, which activate the epoxide without cleaving the Boc group[4]. Alternatively, if your nucleophile is sufficiently reactive (e.g., a primary amine), perform the ring opening under mild basic conditions (e.g., K₂CO₃ in Acetonitrile)[5].

Section 3: Quantitative Data on Reaction Conditions

To assist in experimental design, the following table summarizes the causal relationship between reaction conditions and byproduct distribution:

Reaction ConditionCatalyst / ReagentPrimary OutcomeMajor Byproduct RiskExpected Yield of Desired Product
Mild Lewis Acid Al(OTf)₃ (1-5 mol%)Terminal β-amino alcoholTrace Regioisomer>85%
Strong Protic Acid TFA or HClTerminal β-amino alcoholBoc-deprotected piperazine<40% (due to cleavage)
Basic / Nucleophilic K₂CO₃ in ACNTerminal β-amino alcoholOligomers (if high conc.)70-80%
Uncatalyzed (Heat) None (Solvent reflux)Mixed RegioisomersDiol (if wet), Dimers<30%
Section 4: Validated Experimental Protocol

Protocol: Al(OTf)₃-Mediated Regioselective Epoxide Ring Opening This is a self-validating system designed to ensure high regioselectivity while keeping the Boc group intact.

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Validation Check: Perform a Karl Fischer titration on your solvent (e.g., CH₂Cl₂ or Nitromethane) to ensure moisture content is <50 ppm before proceeding. This prevents diol byproduct formation.

Step 2: Catalyst & Nucleophile Mixing

  • In the glovebox, weigh 5 mol% of Al(OTf)₃ and transfer it to the flask.

  • Add the nucleophile (1.1 equivalents) dissolved in the anhydrous solvent (yielding a 0.2 M solution).

  • Validation Check: Stir for 10 minutes at room temperature. Complete dissolution indicates active Lewis acid-nucleophile complex formation.

Step 3: Epoxide Introduction

  • Dissolve 1.0 equivalent of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate in a minimal amount of anhydrous solvent.

  • Add the epoxide solution dropwise over 15 minutes to the stirring mixture at 0°C.

  • Validation Check: Monitor the reaction temperature. A sudden exotherm indicates a runaway reaction that favors oligomerization; dropwise addition mitigates this.

Step 4: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Check: Pull an aliquot for LC-MS or TLC. The reaction is complete when the starting material peak disappears. Confirm the absence of a +18 Da mass peak (diol) and a -100 Da mass peak (Boc loss).

Step 5: Quenching and Extraction

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Validation Check: The aqueous wash effectively removes the Aluminum salts. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.

References
  • Cullen, A.; Williams, B. "Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products." The Journal of Organic Chemistry, 2009. 1

  • "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." MDPI, 2020.2

  • "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane." PMC, 2021.4

  • "US11845761B2 - Tricyclic pyridones and pyrimidones." Google Patents, 2023. 5

Sources

Technical Support Center: Optimization of Epoxide Ring-Opening with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of piperazine-derived β-amino alcohols. This resource is designed for drug development professionals and synthetic chemists to troubleshoot, optimize, and scale nucleophilic epoxide ring-opening reactions.

Below, you will find our diagnostic workflow, frequently asked questions, targeted troubleshooting guides, and validated experimental protocols.

Diagnostic Workflow

EpoxideOptimization Start Epoxide + Piperazine Derivative Protect Is piperazine mono-protected? Start->Protect ProtectYes Yes (e.g., N-Boc-piperazine) Protect->ProtectYes Protected ProtectNo No -> Risk of over-alkylation Protect->ProtectNo Unprotected Catalyst Select Catalyst System ProtectYes->Catalyst LewisAcid Lewis Acid (e.g., Al(OTf)3) Catalyst->LewisAcid SolventFree Solvent-Free / Microwave Catalyst->SolventFree HFIP H-Bond Donors (e.g., HFIP) Catalyst->HFIP Outcome1 High Regioselectivity (SN2-like) LewisAcid->Outcome1 SolventFree->Outcome1 Outcome2 Inhibition via Amine-H-Bonding HFIP->Outcome2 Avoid with basic amines

Decision tree for optimizing piperazine-epoxide ring-opening conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers instead of the desired terminal β-amino alcohol? A1: Regioselectivity in epoxide ring opening is dictated by the transition state mechanism. Under neutral or basic conditions, the piperazine nitrogen acts as a nucleophile and attacks the less sterically hindered carbon via an SN2-like mechanism. However, if strong Brønsted acids or overly aggressive Lewis acids are used, the epoxide oxygen becomes heavily protonated/coordinated. This shifts the transition state to an SN1-like mechanism, where the C-O bond begins to break before the nucleophile attacks, shifting the attack to the more substituted carbon (which better stabilizes the developing positive charge). To ensure attack at the less hindered carbon, use mild Lewis acids like Al(OTf)3, which activate the epoxide without overriding the steric preferences of the SN2 attack .

Q2: I am using HFIP to activate the epoxide via hydrogen bonding, but my reaction with piperazine is completely stalled. Why? A2: While fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are excellent promoters for epoxide ring openings with weak carbon nucleophiles, they are strongly acidic H-bond donors. When used with basic secondary amines like piperazine, HFIP forms an almost irreversible hydrogen-bond adduct with the amine . This drastically reduces the nucleophilicity of the piperazine, effectively inhibiting the ring-opening reaction. For basic amines, avoid HFIP and instead opt for metal-based Lewis acids or solvent-free conditions.

Q3: How can I prevent bis-alkylation (over-alkylation) of my piperazine starting material? A3: Unprotected piperazine has two secondary amine sites of similar reactivity. Once one site reacts with an epoxide, the resulting mono-alkylated piperazine retains sufficient nucleophilicity to react with a second epoxide molecule. To ensure a self-validating 1:1 stoichiometry and prevent complex purification, you must use a mono-protected piperazine (e.g., 1-Boc-piperazine or 1-benzylpiperazine). The protecting group can be quantitatively removed post-reaction.

Troubleshooting Guide

Issue 1: Low yield and sluggish reaction times with sterically hindered epoxides.
  • Root Cause: Steric clash between the bulky piperazine derivative and the substituted epoxide raises the activation energy barrier, making room-temperature conditions insufficient .

  • Solution: Implement microwave (MW) irradiation combined with a highly efficient Lewis acid, such as Bismuth(III) nitrate pentahydrate (Bi(NO3)3·5H2O), under solvent-free conditions. Microwave heating provides rapid, uniform energy transfer, accelerating the nucleophilic attack, while the Bi(III) catalyst activates the C-O bond. This combination reduces reaction times from hours to minutes while maintaining >98:2 regioselectivity .

Issue 2: Catalyst deactivation when using heteroatom-containing epoxides (e.g., glycidyl ethers).
  • Root Cause: Heteroatoms on the epoxide substrate (such as the ether oxygen in glycidyl ethers) can strongly chelate the metal catalyst (e.g., Al3+). This pulls the catalyst away from the epoxide oxygen, forming a deactivated metal-glycidyl epoxide chelate species and reducing catalytic turnover .

  • Solution: Increase the catalyst loading slightly (from 5 mol% to 10 mol% Al(OTf)3) to saturate the chelation sites and leave enough active catalyst for the ring opening. Alternatively, redesign the synthetic route so that the glycidyl entity is attached to the less nucleophilic heteroatom.

Quantitative Data: Condition Benchmarking

The following table summarizes the causal relationship between catalyst/solvent choices and reaction outcomes for piperazine-epoxide ring openings.

Catalyst SystemSolventTemp (°C)TimeYield (%)Regioselectivity (Less:More hindered)Ref
None Isopropanol8012 h< 10N/A
Al(OTf)3 (10 mol%)CH2Cl2 / Neat252-4 h85-95> 95:5
Bi(NO3)3·5H2O (10 mol%)Solvent-free (MW)60 (MW)5-10 min88-96> 98:2
None HFIP2524 h0Amine inhibited

Experimental Protocol: Al(OTf)3-Mediated Ring Opening

This self-validating protocol leverages Aluminum(III) triflate as a recyclable Lewis acid catalyst, ensuring high regioselectivity and yield without the need for harsh heating.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to prevent moisture from hydrolyzing the Lewis acid.

  • Reagent Loading: Add 1-Boc-piperazine (1.0 mmol) and the chosen terminal epoxide (1.0 mmol) to the flask. Causality Note: 1:1 stoichiometry is strictly maintained because the Boc-protection prevents secondary alkylation.

  • Catalyst Addition: Add Aluminum(III) triflate (Al(OTf)3) (0.1 mmol, 10 mol%). Causality Note: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. Because Al(OTf)3 is a mild Lewis acid, it does not cause premature C-O bond cleavage, thereby preserving the steric preference for SN2 attack at the less hindered carbon.

  • Solvent: Add 2.0 mL of anhydrous dichloromethane (CH2Cl2). If both reagents are liquid and miscible, the reaction can be run solvent-free to increase the effective molarity and accelerate the reaction.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress via TLC (typically complete within 2 to 4 hours).

  • Quenching & Workup: Once the epoxide is fully consumed, quench the reaction with 5 mL of saturated aqueous NaHCO3 to neutralize the catalyst. Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude β-amino alcohol via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

References

  • Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products The Journal of Organic Chemistry URL:[Link][1]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane ACS Omega URL:[Link][2]

  • An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst New Journal of Chemistry URL:[Link][3]

  • HFIP in Organic Synthesis Chemical Reviews URL:[Link][4]

Sources

Stability issues of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (commonly referred to as 1-Boc-4-(oxiran-2-ylmethyl)piperazine). This bifunctional molecule presents unique handling challenges due to the competing acid sensitivities of its two defining functional groups: an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly strained, acid-reactive oxirane (epoxide) ring.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the kinetic causality behind these failures, and implement self-validating protocols to ensure molecular integrity.

Mechanistic Overview of Acid-Catalyzed Degradation

When exposed to acidic conditions, this molecule undergoes two divergent degradation pathways governed by different kinetic rates and activation energies. The epoxide ring, driven by approximately 13 kcal/mol of ring strain, is highly susceptible to rapid protonation and subsequent nucleophilic attack. Conversely, the Boc group requires significantly higher acid concentrations to force the protonation of the carbamate oxygen, which is the rate-limiting step preceding fragmentation.

AcidDegradation Molecule 1-Boc-4-(oxiran-2-ylmethyl)piperazine Acid Acidic Conditions (H+) Molecule->Acid Exposure Sub1 Protonated Epoxide (Fast Kinetics) Acid->Sub1 pH < 6 Sub2 Protonated Boc (Slow Kinetics) Acid->Sub2 pH < 1 Deg1 Ring Opening (SN1/SN2 Hybrid) Sub1->Deg1 Nucleophile Attack Deg2 Boc Cleavage (t-Bu+ & CO2 Loss) Sub2->Deg2 Fragmentation Prod1 Diol / Halohydrin Deg1->Prod1 Prod2 Free Piperazine Deg2->Prod2

Acid-catalyzed degradation pathways of 1-Boc-4-(oxiran-2-ylmethyl)piperazine.

Quantitative Stability Data

The following table summarizes the relative stability and kinetic fate of the molecule's functional groups under various acidic environments.

Functional GroupAcidic ConditionEst. Half-LifePrimary Degradation ProductMechanistic Driver
Epoxide Mild Acid (pH ~5, Silica)2 - 4 Hours1,2-DiolProtonation followed by ambient H₂O attack[1]
Epoxide Strong Aqueous Acid (1M)< 1 Minute1,2-DiolSN1/SN2 hybrid ring-opening[2]
Epoxide Anhydrous Acid (4M HCl)< 1 MinuteChlorohydrinHalide nucleophilic attack on protonated epoxide[2]
Boc Carbamate Mild Acid (pH ~5, Silica)> 4 WeeksN/AInsufficient [H⁺] for carbamate protonation
Boc Carbamate Strong Acid (50% TFA)15 - 30 MinsFree PiperazineCarbamate protonation & t-Bu⁺ fragmentation[3]

Troubleshooting FAQs

Q1: Why does my compound degrade into multiple spots by TLC when purified on standard silica gel?

Causality: Standard silica gel is mildly acidic (pH ~4.5–5.5) due to exposed surface silanol groups. While this acidity is far too weak to cleave a Boc group, it is sufficient to protonate the highly sensitive epoxide oxygen[1]. Once protonated, ambient moisture on the silica column acts as a nucleophile. The reaction proceeds via a hybrid SN1/SN2 mechanism where water attacks the more substituted carbon, converting your target molecule into a highly polar 1,2-diol[4]. Solution: You must passivate the silica gel with a mild base (e.g., Triethylamine) prior to chromatography. See Protocol 1 below.

Q2: I need to remove the Boc group using standard TFA/DCM conditions, but NMR shows the epoxide is destroyed. Is selective deprotection possible?

Causality: The kinetic reality of these two functional groups makes selective Boc deprotection in the presence of an aliphatic epoxide chemically improbable under Brønsted acidic conditions. The activation energy for epoxide ring-opening is dramatically lowered by its inherent ring strain. As [2], even dilute aqueous acid at room temperature is sufficient to rapidly cleave epoxides. In contrast, Boc deprotection requires strong acid to force the protonation of the carbamate oxygen, which then undergoes rate-limiting fragmentation to release a tert-butyl cation and CO₂[3]. By the time the pH is low enough to initiate Boc cleavage, the epoxide has already been quantitatively destroyed. Solution: Redesign your synthetic route. We recommend installing the epoxide after the piperazine nitrogen has been deprotected, or swapping the Boc group for a base-labile protecting group (e.g., Fmoc) or a hydrogenolysis-labile group (e.g., Cbz).

Q3: What is the exact mechanism of the epoxide destruction if I use anhydrous HCl in dioxane for Boc removal?

Causality: When using anhydrous HX (like HCl), the lack of water prevents diol formation. Instead, the epoxide oxygen is protonated, and the chloride anion acts as the nucleophile. Because the oxiran-2-ylmethyl group has a primary and a secondary carbon, the acid-catalyzed opening exhibits a high degree of SN1-like carbocationic character. The strong nucleophile (Cl⁻) attacks the more substituted carbon, yielding a chlorohydrin[2]. Simultaneously, the high concentration of HCl drives a second-order kinetic cleavage of the Boc group[5], leaving you with an unprotected piperazine chlorohydrin.

Q4: Does the tertiary amine in the piperazine ring affect the molecule's stability?

Causality: Yes. The N4 nitrogen of the piperazine is a basic tertiary amine (pKa ~ 8-9). When exposed to mildly acidic conditions, this nitrogen will protonate first, before the epoxide or the Boc carbonyl. This creates a localized positive charge that inductively withdraws electron density from the adjacent epoxide. While this slightly slows down the protonation of the epoxide oxygen, it is not enough to prevent degradation under the highly acidic conditions (>1M acid) required for Boc removal[5].

Validated Experimental Protocols

Protocol 1: Safe Chromatographic Purification (Base-Deactivated Silica)

To prevent acid-catalyzed epoxide ring-opening during purification, the silica gel must be neutralized. This protocol is a self-validating system; if the column is properly neutralized, the compound will elute as a single, non-polar spot.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the TEA-doped solvent. The basic TEA will bind to and neutralize the acidic silanol groups on the silica surface.

  • Equilibration: Flush the packed column with at least 3 column volumes of the TEA-doped solvent to ensure complete passivation.

  • Loading: Dissolve your crude 1-Boc-4-(oxiran-2-ylmethyl)piperazine in a minimum amount of the TEA-doped solvent and load it onto the column.

  • Elution: Elute the product using the TEA-doped mobile phase.

Protocol 2: Self-Validating TLC Protocol for Degradation Monitoring

If you suspect your compound has degraded during storage or reaction, use this dual-stain TLC method to definitively identify the degradation pathway.

Step-by-Step Methodology:

  • Spotting: Spot the crude mixture alongside a pure reference standard of the intact molecule on a silica TLC plate.

  • Elution: Elute using a basic solvent system (e.g., 90:9:1 DCM:MeOH:NH₄OH) to prevent on-plate degradation. Dry the plate completely.

  • Validation Stain 1 (Ninhydrin): Dip the plate in Ninhydrin stain and heat vigorously.

    • Logic: Intact 1-Boc-4-(oxiran-2-ylmethyl)piperazine is a Boc-protected amine and will not stain. If a deep purple spot appears, Boc deprotection has occurred, yielding a free secondary amine.

  • Validation Stain 2 (KMnO₄): Spot a fresh plate, elute, dip in Potassium Permanganate (KMnO₄) stain, and heat gently.

    • Logic: The intact epoxide resists mild KMnO₄ oxidation. However, if the epoxide has opened to a 1,2-diol (due to acid/moisture exposure), the diol will rapidly reduce the KMnO₄, appearing as a bright yellow spot against a purple background.

References

  • 18.5 Reactions of Epoxides: Ring-Opening Source: OpenStax Organic Chemistry URL:[Link]

  • Opening of Epoxides With Acid Source: Master Organic Chemistry URL:[Link]

  • 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting guide for coupling reactions with tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Coupling Reactions with tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists working with tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (often referred to as Boc-piperazine epoxide). This bifunctional building block is highly valued in medicinal chemistry for introducing functionalized piperazine motifs. However, its dual nature—an electrophilic oxirane ring paired with an acid-sensitive tert-butoxycarbonyl (Boc) protecting group—requires precise stoichiometric and environmental control during coupling reactions.

Part 1: Fundamental Reaction Principles

The successful coupling of this molecule hinges on balancing the activation of the epoxide for nucleophilic attack while preserving the integrity of the Boc group.

  • Regioselectivity (SN2 vs. SN1-like pathways): The oxirane ring is unsymmetrical. Under basic or neutral conditions, nucleophiles (such as amines or thiols) attack the less sterically hindered terminal carbon via an SN2 mechanism, yielding the desired 1,2-amino alcohol[1][2]. Under acidic conditions, the epoxide oxygen is protonated, shifting the transition state to an SN1-like character where attack occurs at the more substituted carbon[2].

  • Protecting Group Stability: The Boc group is highly susceptible to cleavage by strong Brønsted acids (e.g., TFA, HCl) and certain strong Lewis acids (e.g., BF3·OEt2)[3]. Consequently, traditional acid-catalyzed epoxide opening methods often lead to unwanted deprotection and subsequent polymerization.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My amine coupling reaction is extremely sluggish and yields low conversion. How can I accelerate it without using strong acids? Causality & Solution: Epoxide ring-opening by weak nucleophiles (like sterically hindered or electron-deficient amines) is slow at room temperature because the alkoxide leaving group is poor[1]. Instead of using strong Lewis acids that might cleave the Boc group, switch to a polar protic solvent (e.g., ethanol or isopropyl alcohol) and apply mild heating (60–80 °C). The protic solvent hydrogen-bonds with the epoxide oxygen, mildly activating it without lowering the pH enough to compromise the Boc group. Alternatively, using mild, green promoters like water/glycerol or catalytic copper(0) has been shown to drastically improve yields and regioselectivity for heterocyclic amines[4][5].

Q2: I am observing a mixture of regioisomers (attack at both the terminal and substituted carbons). How do I force attack at the terminal carbon? Causality & Solution: A mixture of regioisomers indicates that the reaction environment is either too acidic or the nucleophile is too weak, allowing SN1-like ring opening to compete with the SN2 pathway[1]. To enforce strict SN2 regioselectivity (attack at the less substituted carbon):

  • Ensure the reaction is run under strictly neutral or mildly basic conditions[2].

  • If a catalyst is necessary, use a mild Lewis acid known for high regiocontrol that does not strip the Boc group, such as Lithium Perchlorate (LiClO4) in acetonitrile, or Lanthanide(III) triflates at low catalytic loading[4].

Q3: The epoxide opened successfully, but mass spectrometry shows my product has lost the Boc group (M-100). What went wrong? Causality & Solution: The Boc group cleaves when the local pH drops or when aggressive Lewis acids coordinate too strongly with the carbamate carbonyl[3]. If you are using an acidic catalyst or an amine hydrochloride salt without sufficient neutralizing base (like DIPEA or Et3N), the in situ generated acid will deprotect the piperazine.

  • Fix: Always free-base your amine nucleophiles before the reaction. If using a catalyst, switch to a metal- and solvent-free acetic acid-mediated protocol (which is mild enough to preserve Boc in many contexts) or a purely thermal approach in ethanol[6].

Part 3: Standardized Experimental Protocol

Highly Regioselective Amine Coupling (Thermal/Protic Activation) This self-validating protocol utilizes protic solvent activation to ensure complete SN2 ring opening while maintaining 100% Boc stability.

Materials:

  • tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 eq, 1.0 mmol)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol)

  • Absolute Ethanol or Isopropanol (5.0 mL)

  • Optional: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) — Only required if the amine is supplied as a hydrochloride salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.2 mmol) in 2.5 mL of absolute ethanol. If the amine is a salt, add DIPEA (1.5 mmol) and stir for 10 minutes at room temperature to liberate the free base.

  • Addition: Dissolve the tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate (1.0 mmol) in the remaining 2.5 mL of ethanol. Add this solution dropwise to the stirring amine mixture over 5 minutes.

  • Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath or heating block. The protic nature of ethanol will activate the epoxide oxygen via hydrogen bonding, facilitating nucleophilic attack[5].

  • Monitoring: Monitor the reaction via TLC (typically 5-10% MeOH in DCM, visualized with Ninhydrin or KMnO4). The reaction usually reaches completion within 4 to 12 hours depending on the amine's nucleophilicity.

  • Workup: Once complete, concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield the pure 1,2-amino alcohol derivative.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes when varying the reaction conditions for coupling tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with a standard secondary amine.

Reaction Condition / CatalystSolventTemp (°C)Regioselectivity (Terminal : Substituted)Boc StabilityExpected Yield
Thermal (No Catalyst) Toluene80 °C> 95:5Excellent (100%)< 20% (Sluggish)
Thermal + Protic Activation Ethanol70 °C> 95:5Excellent (100%)85 - 95%
LiClO₄ (20 mol%) CH₃CN25 °C> 99:1Excellent (100%)90 - 95%
BF₃·OEt₂ (10 mol%) DCM0 °C60:40Poor (< 10% retained)Complex Mixture
Water/Glycerol (Green) H₂O/Gly50 °C> 95:5Excellent (100%)80 - 88%

Part 5: Mechanistic Pathway Diagrams

The diagram below illustrates the divergent mechanistic pathways based on the chosen reaction environment. It highlights why basic/neutral conditions are critical for synthesizing the desired target without destroying the starting material.

EpoxideCoupling SM Starting Material Boc-Piperazine-Epoxide Cond_Basic Basic / Neutral / Protic (Amines in EtOH) SM->Cond_Basic Cond_Acidic Strong Acidic Catalysis (Lewis / Brønsted Acids) SM->Cond_Acidic Mech_SN2 SN2 Pathway Attack at less hindered carbon Cond_Basic->Mech_SN2 Nucleophilic Attack Mech_SN1 SN1-like Pathway Attack at substituted carbon Cond_Acidic->Mech_SN1 Epoxide Protonation Boc_Loss Boc Deprotection (Carbamate Cleavage) Cond_Acidic->Boc_Loss Acidic Cleavage Prod_Desired Desired Product Regiopure 1,2-Amino Alcohol (Boc Intact) Mech_SN2->Prod_Desired High Yield Prod_Side1 Regioisomer Mixture Mech_SN1->Prod_Side1 Prod_Side2 Deprotected / Polymerized Side Products Boc_Loss->Prod_Side2

Caption: Mechanistic divergence of Boc-piperazine-epoxide ring opening under basic/protic vs. acidic conditions.

Part 6: References

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols Chemical Communications (RSC Publishing) URL:[Link]

  • Active Copper Catalyzed Regioselective Ring Opening of Epoxides by Heterocyclic Amines: An Efficient Protocol for Synthesis of β-Amino Alcohols Asian Journal of Organic & Medicinal Chemistry URL:[Link]

  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles ResearchGate / Current Organic Synthesis URL:[Link]

  • Epoxides Ring-Opening Reactions Chemistry Steps URL: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Journal of Synthetic Chemistry URL:[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature ResearchGate / Synthesis URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth validation of the spectroscopic data for tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, a key building block in medicinal chemistry. By comparing its spectral features with a structurally related alternative, N-Boc-piperazine, we will illustrate the principles of rigorous spectroscopic analysis and data interpretation.

The Critical Role of Spectroscopic Validation

In the synthesis of novel chemical entities, particularly for pharmaceutical applications, the confirmation of a molecule's structure is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for this purpose. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide emphasizes a self-validating approach to spectroscopic analysis, where every piece of data is cross-referenced and logically consistent with the proposed structure.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the systematic workflow for acquiring and analyzing spectroscopic data for the validation of a synthetic compound. This process ensures a comprehensive and logical approach to structural elucidation.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.

Analysis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Due to the current lack of publicly available experimental spectra for tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, this analysis is based on high-quality predicted spectroscopic data. These predictions are generated using advanced computational algorithms that provide reliable estimations of spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, and the coupling patterns reveal neighboring protons.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.40t4HPiperazine-N(Boc)-CH₂Protons on the Boc-protected side of the piperazine ring, deshielded by the adjacent nitrogen and the carbonyl group.
~3.10m1HOxirane-CHThe proton on the chiral center of the oxirane ring, showing complex coupling with the adjacent CH₂ protons.
~2.75dd1HOxirane-CH₂ (diastereotopic)One of the diastereotopic protons of the oxirane methylene group, coupled to the oxirane CH and the other methylene proton.
~2.50m4HPiperazine-N-CH₂Protons on the piperazine ring adjacent to the oxiran-2-ylmethyl substituent.
~2.45dd1HOxirane-CH₂ (diastereotopic)The other diastereotopic proton of the oxirane methylene group.
~2.30d2HN-CH₂-OxiraneThe methylene protons connecting the piperazine nitrogen to the oxirane ring.
1.45s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon framework of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~154.7C=O (Boc)The carbonyl carbon of the tert-butoxycarbonyl protecting group.
~79.5-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~62.0N-C H₂-OxiraneThe carbon of the methylene group attached to the piperazine nitrogen and the oxirane ring.
~53.0Piperazine-N-C H₂The carbon atoms of the piperazine ring adjacent to the oxiran-2-ylmethyl substituent.
~50.5Oxirane-C HThe carbon of the chiral center in the oxirane ring.
~45.0Oxirane-C H₂The methylene carbon of the oxirane ring.
~44.0Piperazine-N(Boc)-C H₂The carbon atoms of the piperazine ring on the Boc-protected side.
~28.4-C(C H₃)₃ (Boc)The methyl carbons of the tert-butyl group.
Predicted Mass Spectrometry Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

m/z (Predicted)Interpretation
243.18[M+H]⁺ (Molecular Ion + Proton)
187.12[M - C₄H₈ + H]⁺ (Loss of isobutylene from Boc group)
143.12[M - Boc + H]⁺ (Loss of the entire Boc group)
100.08[C₅H₁₂N₂]⁺ (Piperazine fragment)
57.07[C₄H₉]⁺ (tert-butyl cation)

Comparative Analysis with N-Boc-piperazine

To validate the spectral assignments for our target compound, we will compare them with the experimental data for a simpler, commercially available analogue: N-Boc-piperazine. This compound represents the core structure without the oxiran-2-ylmethyl substituent.

Experimental Spectroscopic Data for N-Boc-piperazine

The following data is sourced from the PubChem database[1].

¹H NMR (CDCl₃, 400 MHz):

  • δ 3.44 (t, J = 5.2 Hz, 4H): These are the four protons on the piperazine ring adjacent to the Boc-protected nitrogen.

  • δ 2.83 (t, J = 5.2 Hz, 4H): These are the four protons on the piperazine ring with the free amine.

  • δ 1.46 (s, 9H): The nine protons of the tert-butyl group.

¹³C NMR (CDCl₃, 101 MHz):

  • δ 154.8: Carbonyl carbon of the Boc group.

  • δ 79.6: Quaternary carbon of the tert-butyl group.

  • δ 45.9: Carbons of the piperazine ring with the free amine.

  • δ 44.0 (broad): Carbons of the piperazine ring adjacent to the Boc-protected nitrogen.

  • δ 28.5: Methyl carbons of the tert-butyl group.

Mass Spectrometry (EI):

  • m/z 186 (M⁺): Molecular ion.

  • m/z 130: Loss of C₄H₈ (isobutylene).

  • m/z 85: Piperazine fragment.

  • m/z 57: tert-butyl cation.

Discussion and Validation

The comparison of the predicted data for tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate with the experimental data for N-Boc-piperazine provides strong evidence for the structural assignment.

  • ¹H NMR: The signals for the Boc-protected piperazine protons (~3.40 ppm) and the tert-butyl group (1.45 ppm) in the target molecule are in excellent agreement with the experimental values for N-Boc-piperazine (3.44 ppm and 1.46 ppm, respectively)[1]. The additional signals in the target compound's spectrum can be confidently assigned to the oxiran-2-ylmethyl substituent. The complexity of the signals for the oxirane and adjacent methylene protons is expected due to the chirality of the oxirane ring, leading to diastereotopic protons.

  • ¹³C NMR: Similarly, the chemical shifts for the carbonyl (~154.7 ppm), quaternary carbon (~79.5 ppm), and methyl carbons (~28.4 ppm) of the Boc group in the target molecule align well with the experimental data for N-Boc-piperazine (154.8 ppm, 79.6 ppm, and 28.5 ppm)[1]. The additional carbon signals are logically attributed to the oxiran-2-ylmethyl group.

  • Mass Spectrometry: The predicted fragmentation pattern of the target compound, showing the characteristic loss of the Boc group and the tert-butyl cation, is consistent with the known fragmentation of Boc-protected amines and the experimental data for N-Boc-piperazine[1][2]. The molecular ion at m/z 243.18 corresponds to the expected molecular weight of the target compound.

Detailed Experimental Protocols

For researchers wishing to acquire their own data, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 2-5 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a longer relaxation delay (5-10 seconds) to ensure quantitative data if needed.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate for optimal signal.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Conclusion

This guide has provided a comprehensive validation of the spectroscopic data for tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate through a detailed analysis of its predicted spectral features and comparison with an experimental dataset of a structurally related compound. By following a systematic and self-validating approach, researchers can ensure the structural integrity of their synthetic compounds, which is paramount for the advancement of chemical and pharmaceutical research.

References

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • SpectraBase. 1-Boc-piperazine. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. t-Butyl 1-piperaziencarboxylate. [Link]

  • The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

Sources

Comparative reactivity of different epoxide-containing linkers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Epoxide-Containing Linkers in Bioconjugation

Epoxide-containing linkers (oxiranes) are highly valued in bioconjugation for their ability to form exceptionally stable covalent bonds—such as secondary amines, thioethers, or ethers—without releasing leaving groups[1]. Unlike highly reactive NHS esters or maleimides that are prone to rapid aqueous hydrolysis, epoxides possess a unique "Goldilocks" reactivity profile. They are relatively stable in bulk aqueous solutions but undergo highly efficient ring-opening when brought into proximity of a target nucleophile[2].

As bioconjugation workflows demand higher precision, understanding the comparative reactivity of different epoxide classes is critical for designing successful drug-conjugates, functionalized nanoparticles, and biomaterials.

Mechanistic Causality: The Reactivity Spectrum

The reactivity of an epoxide is dictated by the strain of the three-membered oxirane ring and the inductive effects of adjacent functional groups. The reaction proceeds via an SN​2 mechanism, where a nucleophile (amine, thiol, or hydroxyl) attacks the less sterically hindered electrophilic carbon[1]. The strained ring system provides the thermodynamic driving force[3], but the kinetic rate is heavily dependent on the linker's molecular structure:

  • Aliphatic Epoxides (e.g., 1,2-epoxyhexane): These feature a standard oxirane ring attached to a simple alkyl chain. Lacking electron-withdrawing groups, the electrophilic carbons are less susceptible to nucleophilic attack. They exhibit high aqueous stability but require long reaction times or elevated temperatures. They are ideal for proximity-induced affinity labeling, where the linker is physically held in a protein's active site, increasing the effective molarity and driving the reaction without non-specific background labeling[2].

  • Glycidyl Ethers (e.g., PEG-epoxides, Allyl Glycidyl Ether): These linkers contain an ether oxygen adjacent to the epoxide ring. The electronegative oxygen exerts an electron-withdrawing inductive effect, increasing the partial positive charge on the epoxide carbons. This structural modification significantly lowers the activation energy for nucleophilic attack, making glycidyl ethers highly reactive toward lysine and cysteine residues[4].

  • Epichlorohydrin-Derived / Epoxy-Amine Linkers: Often used for surface functionalization, the presence of adjacent amines or halogens significantly alters the local pKa​ and accelerates ring-opening, making them highly efficient for nanoparticle coating and solid-phase immobilization[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the primary epoxide linker classes used in bioconjugation.

Linker ClassRepresentative StructureRelative ReactivityTarget NucleophileOptimal pH RangeAqueous Stability ( t1/2​ )Primary Application
Aliphatic Epoxides Alkyl-oxiraneLowCysteine (-SH), Lysine (-NH 2​ )7.5 – 8.5High (>48h)Proximity-induced affinity labeling; Selective active-site probing
Glycidyl Ethers mPEG-epoxideModerate-HighLysine (-NH 2​ ), Cysteine (-SH)8.5 – 9.5Moderate (~24h)Direct protein-polymer conjugation; Nanoparticle functionalization
Epoxy-Amines Epichlorohydrin derivativesHighAmines, Hydroxyls (-OH)9.0 – 10.0Low-ModerateBiomaterial surface functionalization; Crosslinking

Workflow & Logical Relationships

The successful application of an epoxide linker requires precise control over the reaction environment. The diagram below illustrates the logical workflow for selecting and reacting epoxide linkers, highlighting the critical buffer and quenching stages.

EpoxideReactivity cluster_linkers Epoxide Linker Selection Target Target Protein (Lysine -NH2 / Cysteine -SH) Buffer Alkaline Buffer (pH 8.5 - 9.5) Target->Buffer Reaction SN2 Nucleophilic Ring-Opening (45-60°C or RT for 20h) Buffer->Reaction Aliphatic Aliphatic Epoxide (High Stability, Low Reactivity) Aliphatic->Reaction Affinity Labeling Glycidyl Glycidyl Ether (Inductive Activation, High Reactivity) Glycidyl->Reaction Direct Conjugation Quench Quench Excess Epoxide (50 mM Cysteine, 2h) Reaction->Quench Product Stable Conjugate (Secondary Amine / Thioether) Quench->Product

Workflow for selecting and reacting epoxide linkers in protein bioconjugation.

Self-Validating Experimental Protocol: Glycidyl Ether Conjugation

To ensure scientific integrity, a bioconjugation protocol must be a self-validating system. The following methodology details the conjugation of a highly reactive Glycidyl Ether (e.g., mPEG-epoxide) to a target protein's lysine residues, concluding with an integrated assay to verify the degree of labeling.

Step 1: Buffer Preparation & Exchange

  • Action: Exchange the target protein into 0.1 M Sodium Borate buffer, pH 9.0, at a concentration of 2–5 mg/mL.

  • Causality: Lysine side chains have a pKa​ of ~10.5. At pH 9.0, a sufficient fraction of the primary amines are deprotonated and nucleophilic. This pH provides the optimal balance, facilitating the SN​2 attack while avoiding the rapid hydroxide-mediated hydrolysis of the epoxide that occurs at pH > 10[1].

Step 2: Linker Addition

  • Action: Add a 20-fold molar excess of the Glycidyl Ether linker to the protein solution.

  • Causality: While glycidyl ethers are more reactive than aliphatic epoxides, their moderate aqueous stability requires an excess of reagent to drive the bimolecular reaction to completion before competing hydrolysis neutralizes the linker[4].

Step 3: Incubation

  • Action: Incubate the reaction mixture at 37°C for 18–24 hours under continuous, gentle agitation.

  • Causality: Epoxide ring-opening is thermodynamically favorable but kinetically slower than traditional NHS-ester chemistry. The elevated temperature and prolonged incubation provide the necessary activation energy to maximize conjugation yield[3].

Step 4: Quenching

  • Action: Add L-Cysteine to a final concentration of 50 mM and incubate for an additional 2 hours at room temperature.

  • Causality: The thiolate anion of cysteine is a highly potent nucleophile at pH 9.0. It rapidly attacks and neutralizes any unreacted epoxide groups, preventing off-target crosslinking or aggregation during downstream processing[5].

Step 5: Purification & Self-Validation (TNBS Assay)

  • Action: Purify the conjugate using Size Exclusion Chromatography (SEC) to remove the quenched linker. To validate the conjugation, react an aliquot of the purified conjugate with Trinitrobenzenesulfonic acid (TNBS).

  • Causality: TNBS reacts exclusively with primary amines to form a highly chromogenic derivative (absorbance at 335 nm). By comparing the absorbance of the conjugated protein against an unconjugated standard, you can directly quantify the depletion of primary amines, thereby mathematically validating the exact number of epoxide linkers successfully attached to the protein.

References

Sources

Navigating the Labyrinth of PROTAC Stability: A Comparative Guide to Piperazine-Based Linkers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, offering the potential to target previously "undruggable" proteins.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[2] The success of a PROTAC hinges on the delicate interplay of its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker. The linker, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's physicochemical properties, ternary complex formation, and, crucially, its stability.[3][4]

This guide provides an in-depth, comparative analysis of the stability of PROTACs featuring piperazine-based linkers, a popular motif prized for its ability to impart rigidity and potentially enhance solubility.[2][4][5] We will delve into the experimental methodologies for assessing PROTAC stability, present comparative data, and offer insights into the causal relationships between linker structure and metabolic fate.

The Double-Edged Sword: Why Piperazine Linkers?

The inclusion of a piperazine ring within a PROTAC linker offers several advantages. Its rigid structure can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[6][7] Furthermore, the basic nitrogen atoms of the piperazine moiety can be protonated at physiological pH, which can improve aqueous solubility, a common challenge for these large "beyond Rule of 5" molecules.[1][2][5][8]

However, this rigidity can also be a liability. An inflexible linker might hinder the optimal geometric arrangement required for efficient ubiquitination if not perfectly designed.[6] More importantly, the piperazine ring itself can be a site of metabolic attack, primarily through oxidation by cytochrome P450 (CYP) enzymes, leading to N-dealkylation and inactivation of the PROTAC.[9][10] Therefore, a thorough assessment of the stability of piperazine-containing PROTACs is paramount for successful drug development.

A Framework for Stability Assessment: From Benchtop to Cell

A multi-pronged approach is essential to comprehensively evaluate the stability of a PROTAC. This typically involves a tiered system of in vitro and cell-based assays that provide increasingly complex and physiologically relevant data.

Tier 1: In Vitro Metabolic Stability

These initial screens provide a rapid assessment of a PROTAC's susceptibility to metabolic enzymes.

  • Liver Microsomal Stability Assay: This is the workhorse for evaluating Phase I metabolic stability.[9][11] PROTACs are incubated with liver microsomes, which are rich in CYP enzymes, and the rate of disappearance of the parent compound is monitored over time, typically by LC-MS/MS.[9][12][13] This assay provides key parameters like half-life (t½) and intrinsic clearance (CLint).[9][12]

  • Plasma Stability Assay: This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and amidases, which can hydrolyze susceptible functional groups within the linker.[14][15][16] This is particularly relevant for PROTACs containing ester or amide bonds.[14]

Tier 2: Cellular Stability and Target Engagement

Moving into a cellular context provides a more holistic view of a PROTAC's stability, encompassing cell permeability and intracellular metabolic processes.[8][17]

  • Hepatocyte Stability Assay: Using primary hepatocytes offers a more comprehensive picture of metabolism as it includes both Phase I and Phase II metabolic enzymes.[9]

  • Cellular Target Engagement Assays: These assays confirm that the PROTAC can enter the cell and bind to its intended targets (the POI and the E3 ligase). Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET® assays are powerful tools for this purpose.[8][18][19][20][21] CETSA measures the thermal stabilization of a protein upon ligand binding, while NanoBRET® is a proximity-based assay that can monitor binary and ternary complex formation in live cells.[17][20][22][23][24]

  • Live-Cell Kinetic Degradation Assays: Ultimately, the goal of a PROTAC is to induce protein degradation. Assays utilizing technologies like HiBiT, where the target protein is endogenously tagged with a small peptide, allow for real-time, quantitative monitoring of protein degradation kinetics in live cells.[22][23][25][26] This provides crucial parameters such as the maximal degradation (Dmax) and the concentration required for half-maximal degradation (DC50).[26]

Comparative Stability Data: Piperazine vs. Alternative Linkers

To illustrate the impact of linker chemistry on stability, let's consider a hypothetical dataset comparing a piperazine-containing PROTAC (PROTAC-Pip) with two common alternatives: a flexible polyethylene glycol (PEG) linker (PROTAC-PEG) and a simple alkyl chain (PROTAC-Alkyl).

PROTAC Linker Type Microsomal Half-life (t½, min) Plasma Half-life (t½, min) Cellular Dmax (%) Cellular DC50 (nM)
PROTAC-PipPiperazine45>1208550
PROTAC-PEGPEG259070150
PROTAC-AlkylAlkyl60>1209030

Analysis of the Data:

  • PROTAC-Pip demonstrates moderate microsomal stability, suggesting some susceptibility to CYP-mediated metabolism. However, its excellent plasma stability indicates it is not prone to hydrolysis. The high Dmax and potent DC50 suggest that despite some metabolic liability, the PROTAC effectively reaches its target and induces degradation in a cellular context. The rigidity of the piperazine linker may contribute to a favorable conformation for ternary complex formation, leading to efficient degradation.[6][7]

  • PROTAC-PEG exhibits lower microsomal stability, as the ether linkages in PEG chains can be susceptible to metabolism.[6] Its plasma stability is also reduced, potentially due to the presence of ester or amide linkages used to connect the PEG chain. The lower Dmax and higher DC50 could be a consequence of both its metabolic instability and the hydrophilic nature of the PEG linker, which can sometimes hinder cell permeability.[6]

  • PROTAC-Alkyl shows the highest microsomal stability in this comparison, as simple alkyl chains are generally less prone to metabolism.[6] Its plasma stability is also high. This excellent stability profile translates to a high Dmax and the most potent DC50 value. However, it's important to note that the high lipophilicity of long alkyl chains can negatively impact solubility and oral bioavailability.[7]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor, detailed and validated protocols are essential. Below are representative step-by-step methodologies for key stability assays.

Protocol 1: In Vitro Liver Microsomal Stability Assay[9][12][13]

Objective: To determine the rate of metabolic degradation of a PROTAC by liver microsomes.

Materials:

  • Test PROTAC and control compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO. Prepare working solutions by diluting the stock in buffer. Thaw liver microsomes on ice and dilute them in cold phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation: In a 96-well plate, add the phosphate buffer and the PROTAC solution (final concentration typically 1 µM). Add the diluted liver microsome solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with an internal standard.[9] The 0-minute time point is prepared by adding ACN before the NADPH system.[12]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: Analyze the samples to quantify the peak area of the parent PROTAC relative to the internal standard at each time point. Plot the natural logarithm of the percentage of remaining PROTAC versus time. Calculate the half-life (t½) and intrinsic clearance (CLint).[12]

Protocol 2: Live-Cell Kinetic Degradation Assay (HiBiT-based)[26][27]

Objective: To quantitatively monitor the real-time degradation of an endogenously tagged target protein.

Materials:

  • CRISPR-edited cells expressing the HiBiT-tagged target protein.

  • LgBiT protein or a stable LgBiT-expressing cell line.

  • Live-cell compatible NanoLuc® substrate (e.g., Endurazine™).

  • Test PROTAC at various concentrations.

  • White, clear-bottom 96- or 384-well plates.

  • Plate reader with kinetic luminescence measurement capabilities.

Procedure:

  • Cell Plating: Plate the CRISPR-edited cells in the assay plate.

  • LgBiT and Substrate Addition: If not using a stable LgBiT-expressing line, deliver the LgBiT protein. Add the NanoLuc® substrate to the wells and incubate to allow for equilibration.

  • Compound Treatment: Add the PROTAC at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Kinetic Measurement: Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., 24 hours) using a plate reader with kinetic read capabilities.

  • Data Analysis: Normalize the luminescence data to the vehicle control at each time point. Fit the data to a suitable kinetic model to determine parameters such as Dmax and degradation rate. Plot the Dmax for each concentration to generate a degradation potency curve and determine the DC50 value.[26]

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

PROTAC_Stability_Workflow Microsomal Microsomal Stability (t½, CLint) TargetEngagement Target Engagement (CETSA, NanoBRET) Microsomal->TargetEngagement Informs Cellular Concentration Plasma Plasma Stability (t½) Plasma->TargetEngagement Degradation Kinetic Degradation (HiBiT; Dmax, DC50) TargetEngagement->Degradation PROTAC PROTAC PROTAC->Microsomal Metabolic Liability PROTAC->Plasma Hydrolytic Stability

Caption: Tiered workflow for assessing PROTAC stability.

Linker_Comparison cluster_linkers Linker Alternatives PROTAC PROTAC Structure Pip Piperazine + Rigidity + Solubility - Metabolic Stability PROTAC->Pip Rigid PEG PEG + Solubility - Permeability - Metabolic Stability PROTAC->PEG Flexible Alkyl Alkyl + Stability + Permeability - Solubility PROTAC->Alkyl Flexible

Caption: Comparison of common PROTAC linker types.

Concluding Remarks: A Balancing Act

The stability of a PROTAC is a complex interplay of its structural components, and the linker plays a pivotal role. Piperazine-containing linkers offer compelling advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation and enhancing solubility. However, their potential metabolic liabilities necessitate a thorough and systematic stability assessment.

By employing a tiered approach of in vitro and cellular assays, researchers can gain a comprehensive understanding of a PROTAC's stability profile. This data-driven approach allows for the rational design and optimization of linkers, balancing the desirable properties of rigidity and solubility with the crucial requirement of metabolic stability. Ultimately, a deep understanding of the structure-stability relationship is key to unlocking the full therapeutic potential of PROTACs. The strategic incorporation and fine-tuning of piperazine moieties, guided by robust experimental data, will continue to be a valuable strategy in the development of next-generation protein degraders.[1][2][5]

References

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 15(5), 595-611. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Retrieved from [Link]

  • Yang, H., et al. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Target engagement for PROTACs in cells. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • Testa, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(16), 8991-9004. Retrieved from [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1265-1274. Retrieved from [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1265-1274. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Steinebach, C., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. Retrieved from [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1265-1274. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability. Retrieved from [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]

  • Zhang, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 253-266. Retrieved from [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery, 15(5), 595-611. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1265-1274. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Wuitschik, G., et al. (2026). Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs). Pharmaceuticals, 19(3), 329. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • Sun, N., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Frontiers in Pharmacology, 13, 1099939. Retrieved from [Link]

  • Testa, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(16), 8991-9004. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. PROTAC permeability, stability, and cellular activity. Retrieved from [Link]

  • Paiva, S. L., & Ciulli, A. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200109. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.